molecular formula C30H31ClN4O5 B11222883 N-(4-chlorophenethyl)-4-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

N-(4-chlorophenethyl)-4-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No.: B11222883
M. Wt: 563.0 g/mol
InChI Key: FDWUSLZEUXZNIK-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-4-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a quinazolinone core, which is known for its biological activity, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-4-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via nucleophilic substitution reactions, where an ethoxyphenylamine reacts with an activated ester or acid chloride.

    Attachment of the Chlorophenethyl Group: The chlorophenethyl group can be attached through a Friedel-Crafts alkylation reaction, where the quinazolinone core is alkylated with a chlorophenethyl halide in the presence of a Lewis acid catalyst.

    Final Coupling Step: The final step involves coupling the intermediate with butanoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenethyl)-4-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the ethoxyphenyl group to form corresponding quinones.

    Reduction: Reduction of the quinazolinone core can lead to the formation of dihydroquinazolinones.

    Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its quinazolinone core, which is known for various biological activities.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Pharmaceutical Research: The compound can be a lead compound for the development of new drugs.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-4-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one.

    Chlorophenethyl Derivatives: Compounds with a similar chlorophenethyl group, such as 4-chlorophenethylamine.

    Ethoxyphenyl Derivatives: Compounds with a similar ethoxyphenyl group, such as 4-ethoxyphenylamine.

Uniqueness

N-(4-chlorophenethyl)-4-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinazolinone core, chlorophenethyl group, and ethoxyphenyl group in a single molecule makes it a versatile compound for various applications.

Properties

Molecular Formula

C30H31ClN4O5

Molecular Weight

563.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C30H31ClN4O5/c1-2-40-24-15-13-23(14-16-24)33-28(37)20-35-26-7-4-3-6-25(26)29(38)34(30(35)39)19-5-8-27(36)32-18-17-21-9-11-22(31)12-10-21/h3-4,6-7,9-16H,2,5,8,17-20H2,1H3,(H,32,36)(H,33,37)

InChI Key

FDWUSLZEUXZNIK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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